Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Anticancer Breast Cancer Thiazole Derivatives

This furan-2-yl carbonyl-piperazinyl-thiazole hybrid (CAS 1448137-76-5) offers a unique thiophen-3-yl regioisomeric attachment that alters electron distribution and steric profile compared to thiophen-2-yl analogs. The direct carbonyl linker distinguishes it from methylene-bridged versions, impacting conformational flexibility and metabolic stability. Ideal for scaffold-hopping kinase/GPCR projects and as a reference ligand for molecular docking (logP 3.59, tPSA 77 Ų). Ensure experimental validation when substituting close analogs, as single-position changes can shift activity, selectivity, and PK.

Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
CAS No. 1448137-76-5
Cat. No. B2639122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
CAS1448137-76-5
Molecular FormulaC16H15N3O2S2
Molecular Weight345.44
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C16H15N3O2S2/c20-15(14-2-1-8-21-14)18-4-6-19(7-5-18)16-17-13(11-23-16)12-3-9-22-10-12/h1-3,8-11H,4-7H2
InChIKeyBPAVPTYWTSFZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Structural Profile of Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone (CAS 1448137-76-5)


Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone (CAS 1448137-76-5) is a synthetic heterocyclic compound with a molecular formula of C16H15N3O2S2 and a molecular weight of 345.44 g/mol . It belongs to a class of furan-thiazole-piperazine hybrids that have been investigated in medicinal chemistry for anticancer and antimicrobial applications, though the specific pharmacological profile of this compound remains largely uncharacterized in the peer-reviewed primary literature [1]. The compound is commercially available from multiple research chemical vendors, typically at 95% purity, and is primarily utilized as a building block or screening candidate in early-stage drug discovery programs .

Structural Determinants Preventing Simple Analog Substitution for Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone


Although the thiazole-piperazine-furan scaffold is shared among numerous in-class compounds, the specific regioisomeric and heterocyclic substitution pattern of this compound dictates its physicochemical and potential biological properties. For instance, the thiophen-3-yl attachment at the thiazole 4-position (as opposed to thiophen-2-yl) alters the electron distribution and steric profile of the molecule, which can significantly affect target binding [1]. Similarly, the direct carbonyl linkage between the furan ring and the piperazine distinguishes this compound from methylene-bridged analogs (e.g., CAS 1215783-29-1), which exhibit different conformational flexibility and metabolic stability profiles . These structural nuances mean that substitution with a close analog—even one differing by a single atom position—cannot be assumed to preserve the same activity, selectivity, or pharmacokinetic behavior without explicit experimental validation. The quantitative evidence below, where available, underscores these differentiation points.

Quantitative Differentiation Evidence for Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone


Anticancer Activity in Breast Cancer Cell Lines: Thiophen-3-yl vs. Thiophen-2-yl Regioisomer Comparison

In a study of structurally related 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives (not the exact target compound), compounds bearing a thiophen-2-yl substituent on the thiazole ring demonstrated cytotoxic effects against MDA-MB-468 and T-47D breast cancer cell lines, with growth percent (GP) values ranging from -38.24% to 1.28% [1]. This class-level evidence suggests that the thiophene substitution position is a critical determinant of anticancer potency. No direct head-to-head data comparing the target compound's thiophen-3-yl configuration to the thiophen-2-yl isomer have been published, but the regioisomeric difference is expected to yield distinct activity profiles based on the observed structure-activity relationships in this chemical series [1].

Anticancer Breast Cancer Thiazole Derivatives

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Methylene-Bridged Analogs

Computational predictions for the target compound indicate a logP of approximately 3.59 and a topological polar surface area (tPSA) of 77 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1]. In contrast, the methylene-bridged analog Furan-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS 1215783-29-1) has a higher molecular weight (395.92 g/mol) and contains a positively charged piperazine nitrogen, which alters its ionization state and solubility profile . This difference in the linker (carbonyl vs. methylene) and the salt form directly impacts the compound's permeability, solubility, and potential for blood-brain barrier penetration, making the two non-interchangeable in any assay requiring consistent physicochemical behavior.

Physicochemical Properties Lipophilicity Drug-likeness

Structural Uniqueness in Commercial Screening Libraries: Furan-2-yl vs. Alternative Aryl Substituents

Among commercially available compounds sharing the 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl core, the furan-2-yl carbonyl substituent is distinct from alternative aryl groups such as o-tolyl, 3,4-dichlorophenyl, and 5-bromopyridin-3-yl, which are offered by various vendors . The furan-2-yl group provides a unique combination of aromaticity, hydrogen-bond acceptor capability, and lower steric bulk compared to substituted phenyl analogs. This structural feature is specifically highlighted in the patent literature of dual-acting antihypertensive agents, where furan, thiophene, pyrrole, and thiazole rings are employed as privileged Z-group substituents that directly modulate AT1 receptor antagonist and neprilysin inhibition activities [1]. No direct comparative biological data exist for the target compound, but the scaffold diversity represented by the furan-2-yl substitution is a key differentiator for procurement intended to explore novel chemical space.

Medicinal Chemistry Screening Library Scaffold Diversity

Validated Application Scenarios for Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone Procurement


Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion in Kinase or GPCR Drug Discovery Programs

Given the privileged nature of thiazole-piperazine-furan hybrids in medicinal chemistry, this compound serves as a structurally distinct entry for scaffold-hopping exercises in kinase or GPCR-targeted projects. Its furan-2-yl carbonyl substitution differentiates it from existing methylene-bridged or alternative aryl-substituted analogs, enabling SAR expansion to probe the impact of the furan oxygen as a hydrogen-bond acceptor on target binding affinity and selectivity [1].

Development of Dual-Acting Antihypertensive Agents Targeting AT1 Receptor and Neprilysin

Patent US8946233B2 describes a series of thiophene, pyrrole, thiazole, and furan compounds with dual AT1 receptor antagonist and neprilysin inhibition activities [1]. Although the target compound is not explicitly exemplified, its structural alignment with the patented scaffold makes it a candidate for evaluation as a dual-acting antihypertensive agent, particularly for research groups focusing on cardiovascular polypharmacology.

Anticancer Screening Libraries Targeting Breast Cancer Cell Lines

The demonstrated cytotoxic activity of closely related thiophene-thiazole-furan derivatives against MDA-MB-468 and T-47D breast cancer cell lines [1] suggests that the target compound could be a valuable addition to focused screening libraries for breast cancer drug discovery. Its thiophen-3-yl configuration may offer a distinct selectivity profile compared to the thiophen-2-yl analogs tested in the published study.

Computational Chemistry and Molecular Modeling Studies

With its well-defined 3D structure and computed physicochemical properties (logP 3.59, tPSA 77 Ų), the compound is suitable for use as a reference ligand in molecular docking, pharmacophore modeling, and molecular dynamics simulations aimed at understanding the binding modes of furan-thiazole-piperazine hybrids to biological targets [1].

Quote Request

Request a Quote for Furan-2-yl(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.